molecular formula C24H22N4O B2953439 N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide CAS No. 338748-83-7

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide

Cat. No. B2953439
CAS RN: 338748-83-7
M. Wt: 382.467
InChI Key: IQJLNICHVMMSSC-PCLIKHOPSA-N
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Description

'N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide (N-[4-(dimethylamino)phenyl]methylene-3-phenylindole-2-carbohydrazide; N-DMAP-PIC) is a synthetic compound with a wide range of potential applications in scientific research. It is an arylhydrazide derivative of indole, a naturally occurring heterocyclic aromatic compound found in many plants and animals. N-DMAP-PIC is a versatile compound that can be used as a starting material in organic synthesis and as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide have been synthesized and evaluated for their biological activities. For example, reactions involving dimethylamino)methylene derivatives have led to compounds with significant anti-inflammatory and antimicrobial effects. These findings suggest potential therapeutic applications for such molecules in treating infections and inflammation (Ahmed, 2017).

Nonlinear Optical Properties

Research on the nonlinear optical properties of related hydrazones has identified compounds with two-photon absorption capabilities at specific wavelengths. These findings indicate potential uses in optical device applications, such as optical limiters and switches, highlighting the significance of these compounds in advancing optical technology (Naseema et al., 2010).

Antimicrobial and Antioxidant Activities

Several studies have synthesized and characterized derivatives that exhibit antimicrobial and antioxidant activities. Microwave-assisted synthesis of pyrazole derivatives containing dimethylamino groups has resulted in compounds with notable antibacterial and antifungal properties, pointing to potential applications in developing new antimicrobial agents (Swarnkar et al., 2014).

Corrosion Inhibition

Research has also explored the use of related sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. These studies have shown that such compounds can effectively prevent corrosion, suggesting applications in industrial processes to enhance material longevity and integrity (Ichchou et al., 2019).

Molecular Docking and Biological Evaluation

Further, studies involving molecular docking and biological evaluation have demonstrated that compounds structurally related to N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide may exhibit anti-diabetic activity through inhibition of specific enzymes, underscoring the potential of these molecules in developing treatments for diabetes and other metabolic disorders (Karrouchi et al., 2020).

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-28(2)19-14-12-17(13-15-19)16-25-27-24(29)23-22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-23/h3-16,26H,1-2H3,(H,27,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLNICHVMMSSC-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide

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